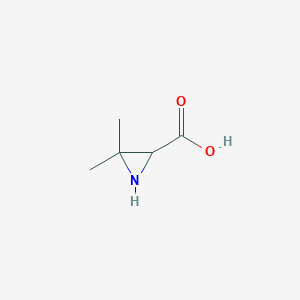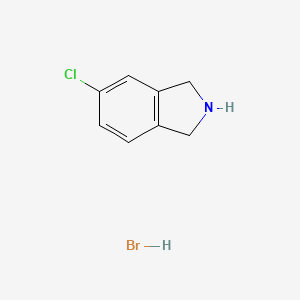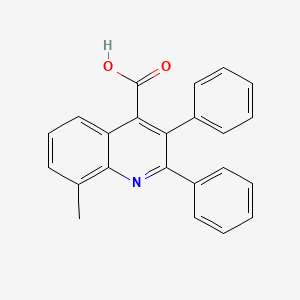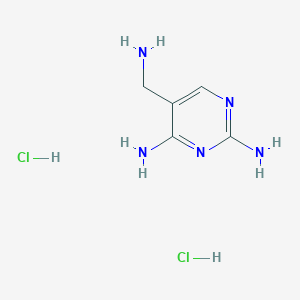
3,3-Dimethylaziridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a derivative of serine methyl ester.
Protection: The hydroxy and amino groups are protected using appropriate protecting groups.
Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.
Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.
Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.
Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.
Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.
Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.
Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).
Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .
科学的研究の応用
3,3-Dimethylaziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as protein disulfide isomerase (PDI) inhibitors, which could have implications in cancer treatment.
Synthetic Chemistry: Due to its high reactivity, the compound is used as a synthetic substrate for creating various amino acids and heterocyclic compounds.
Biological Studies: The compound’s presence in mushrooms and its associated toxicity have made it a subject of interest in toxicology studies.
作用機序
The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .
類似化合物との比較
Aziridine-2-carboxylic acid: This compound shares the aziridine ring structure and is also reactive towards nucleophiles.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential anticancer properties.
Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
3,3-dimethylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |
InChIキー |
LQNRQHXPYZSWHH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)






